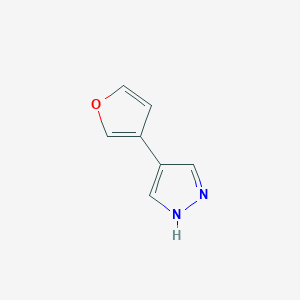

![molecular formula C20H19NO3 B6429994 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide CAS No. 2097897-72-6](/img/structure/B6429994.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide” is a complex organic molecule. It is related to furanylfentanyl, an opioid analgesic that is an analog of fentanyl . Furanylfentanyl has been sold as a designer drug and is approximately one fifth as potent as fentanyl .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a poly(N-allyl-tetrasubstituted imidazole) containing furan rings and a benzene ring was synthesized starting from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole . The process used benzoyl peroxide as an initiator and a mixture of benzene and water as solvents .Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, furanylfentanyl, which shares the furan ring and the phenyl group, has a molar mass of 374.484 g/mol . The compound’s structure includes a furan ring substituted at the 2-position with an anilide .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They can be used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Anticancer Activity

Furan-containing compounds have been employed as medicines in a number of distinct disease areas due to their wide range of advantageous biological and pharmacological characteristics . They have been found to have anticancer properties . For instance, a resveratrol analogue, which is a type of furan-containing compound, has been found to cause cytotoxicity in colorectal cancer cells .

Anti-inflammatory Activity

Furan-based Schiff base derivatives, which include the compound , have been found to exhibit substantial anti-inflammatory activities .

Antifungal Activity

Furan-based Schiff base derivatives have also been found to have antifungal properties . This makes them useful in the treatment of various fungal infections.

Antituberculosis Activity

Furan-based Schiff base derivatives have been found to have antituberculosis properties . This makes them potentially useful in the treatment of tuberculosis.

SIRT2 Inhibition

Some furan-containing compounds have been identified as highly selective SIRT2 inhibitors . SIRT2 is a protein that has been implicated in a variety of biological processes, including cell growth, differentiation, and stress resistance. Inhibiting SIRT2 can have therapeutic benefits in certain diseases, including cancer .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, similar compounds have been found to inhibit protein tyrosine kinases , which are enzymes that play a crucial role in cell signaling.

Biochemical Pathways

For example, certain indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have favorable toxicity profiles . These properties can significantly impact the bioavailability of the compound.

Result of Action

Related compounds have been found to induce apoptosis and cell cycle arrest in certain cancer cells .

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-5-2-3-6-17(14)20(23)21-13-18(22)15-8-10-16(11-9-15)19-7-4-12-24-19/h2-12,18,22H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSMMXNUHIASAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)

![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6429926.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6429938.png)

![1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6429949.png)

![N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6429955.png)

![2-(1H-indol-3-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6429967.png)

![4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6429971.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B6429997.png)

![2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide](/img/structure/B6430001.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B6430004.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide](/img/structure/B6430011.png)